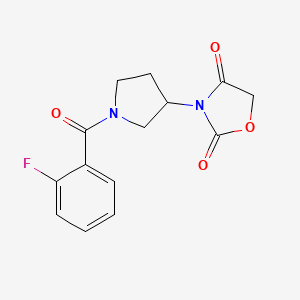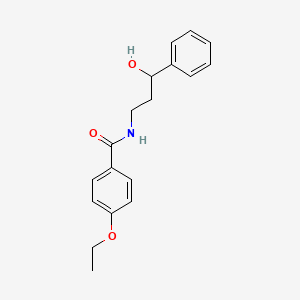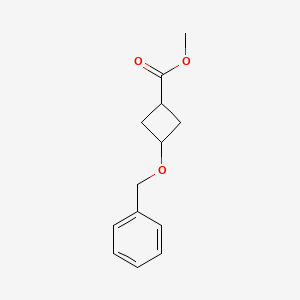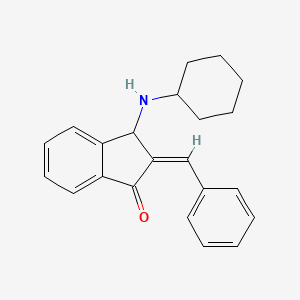![molecular formula C19H15NO3S B2396084 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(2-thienyl)methanone CAS No. 317833-17-3](/img/structure/B2396084.png)
3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(2-thienyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(2-thienyl)methanone (hereafter referred to as “3a,11c”) is a synthetic compound that has been studied for its potential applications in the field of scientific research. 3a,11c has been found to have a variety of biochemical and physiological effects, and its use for laboratory experiments has been explored.
Applications De Recherche Scientifique
3a,11c has been studied for its potential applications in scientific research. Its biochemical and physiological effects have been explored, and it has been found to have a variety of potential applications. 3a,11c has been used in the study of the effects of oxidative stress, as well as in the study of the role of reactive oxygen species in the regulation of cell signaling. Additionally, 3a,11c has been used in the study of the effects of inflammation on the body, as well as in the study of the role of inflammation in the development of certain diseases.
Mécanisme D'action
The mechanism of action of 3a,11c is not yet fully understood. However, it is believed that 3a,11c may act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress. Additionally, 3a,11c may act as an anti-inflammatory, reducing inflammation and its associated symptoms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3a,11c have been studied in a variety of organisms. In mammals, 3a,11c has been found to have anti-inflammatory effects, reducing inflammation and its associated symptoms. Additionally, 3a,11c has been found to have antioxidant effects, reducing oxidative stress and its associated symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3a,11c for laboratory experiments has a variety of advantages and limitations. One advantage is that 3a,11c is a synthetic compound, meaning that it can be easily synthesized in the laboratory. Additionally, 3a,11c has been found to have a variety of biochemical and physiological effects, making it a useful tool for scientific research. However, there are also some limitations to the use of 3a,11c for laboratory experiments. For example, the mechanism of action of 3a,11c is not yet fully understood, and further research is needed to fully understand its effects. Additionally, 3a,11c is a synthetic compound, and its use in laboratory experiments may be limited by its availability.
Orientations Futures
There are a number of potential future directions for the study of 3a,11c. One potential direction is to further explore the mechanism of action of 3a,11c and its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of 3a,11c in the field of scientific research. Additionally, further research could be conducted to explore the potential advantages and limitations of using 3a,11c for laboratory experiments. Finally, further research could be conducted to explore the potential for synthesizing 3a,11c in larger quantities.
Méthodes De Synthèse
3a,11c is a synthetic compound that can be synthesized through a multi-step process. The synthesis begins with the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-thiophenecarboxaldehyde in the presence of a base. This reaction yields the intermediate 3-hydroxy-4-methoxy-2-thiophenecarboxaldehyde, which is then reacted with isatoic anhydride to form the desired compound. The full details of the synthesis method can be found in the scientific literature.
Propriétés
IUPAC Name |
[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c21-19(16-6-3-9-24-16)20-18-13(11-23-20)10-22-15-8-7-12-4-1-2-5-14(12)17(15)18/h1-9,13,18H,10-11H2/t13-,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQUETXCQXMWSO-SCLBCKFNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CON([C@H]2C3=C(O1)C=CC4=CC=CC=C43)C(=O)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(2-thienyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid](/img/structure/B2396003.png)
![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2396006.png)



![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2396014.png)
![4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(4-methoxyphenyl)-5-methyloxazole](/img/structure/B2396016.png)



![(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2396021.png)
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2396024.png)